2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Description
The compound “2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide” is an organic compound that contains several functional groups. It has an acetamide group (CH3CONH2), a chlorophenyl group (C6H4Cl), and a cyano group (CN). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group suggests that there would be a carbonyl group (C=O) and an amine group (NH2) in the structure. The chlorophenyl group would consist of a benzene ring with a chlorine atom substituted at one of the positions. The cyano group would consist of a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The chlorophenyl group could undergo electrophilic aromatic substitution reactions. The cyano group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the polar acetamide and cyano groups could make this compound soluble in polar solvents. The chlorophenyl group could increase the compound’s stability and resistance to oxidation .Future Directions
properties
IUPAC Name |
2-(4-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-11(15)5-7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOCSMBCWDQFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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